molecular formula C23H32N2O2 B6027236 N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpropanamide

N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpropanamide

Cat. No.: B6027236
M. Wt: 368.5 g/mol
InChI Key: ZGCNMBMTFTXXJF-UHFFFAOYSA-N
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Description

N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpropanamide is a complex organic compound that features a benzyl group, a cyclohexene ring, and a piperidine ring

Properties

IUPAC Name

N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c1-24(18-20-8-4-2-5-9-20)22(26)13-12-19-14-16-25(17-15-19)23(27)21-10-6-3-7-11-21/h2-6,8-9,19,21H,7,10-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCNMBMTFTXXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpropanamide typically involves multiple steps. One common approach is to start with the preparation of the cyclohex-3-ene-1-carbonyl chloride, which is then reacted with piperidine to form the piperidin-4-yl derivative. This intermediate is further reacted with N-benzyl-N-methylpropanamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new alkyl or acyl derivatives.

Scientific Research Applications

N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-ethylpropanamide
  • N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylbutanamide

Uniqueness

N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpropanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

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